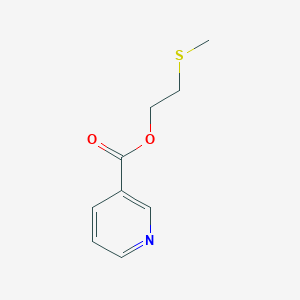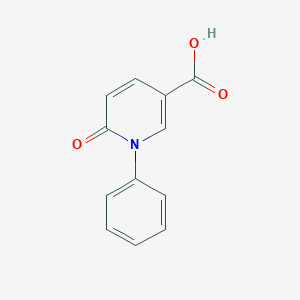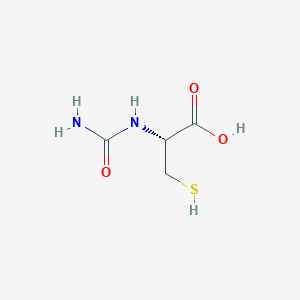![molecular formula C9H8N2 B017320 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 108994-73-6](/img/structure/B17320.png)
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes a cyclopentane ring and a pyridine ring, with a nitrile group attached to the third carbon of the pyridine ring. Its structure allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions for cyclocondensation, Mn(OTf)2 for oxidation, and various alkylating agents for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO.
Major Products Formed
Major products formed from these reactions include various substituted derivatives of this compound, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile varies depending on its application. As a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption, following the Langmuir isotherm model . In biological systems, the compound’s mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, although detailed pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
2,3-Cyclopentenopyridine: A structural analogue with similar reactivity.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized derivative with distinct chemical properties.
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its fused ring system and the presence of a nitrile group, which imparts specific reactivity and potential biological activity. Its ability to act as a corrosion inhibitor and its role as an intermediate in pharmaceutical synthesis further highlight its versatility and importance in scientific research.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-4-8-2-1-3-9(8)11-6-7/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSWJMBIOWVOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)







![2-OCTYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B17266.png)


